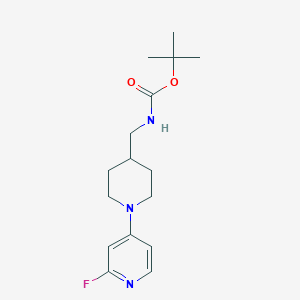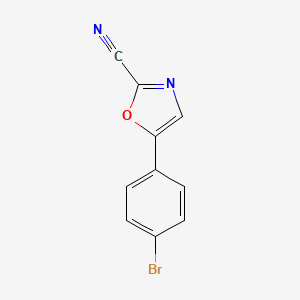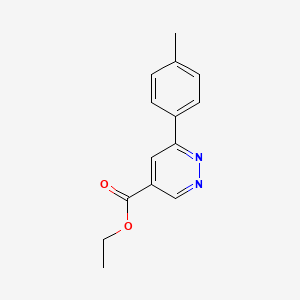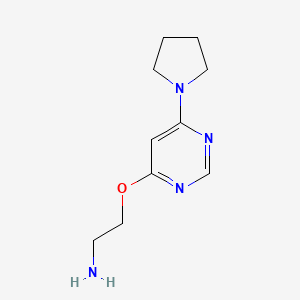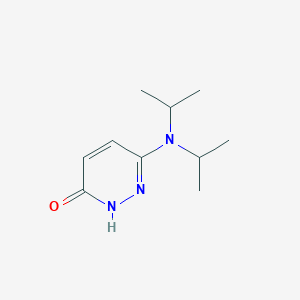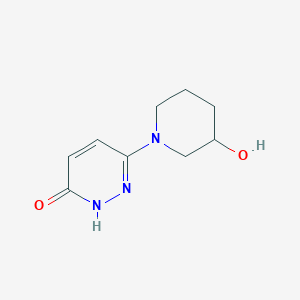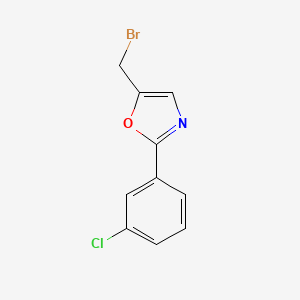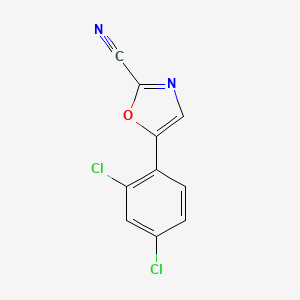
4-Benzyl-6-brompyrimidin
Übersicht
Beschreibung
4-Benzyl-6-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Benzyl-6-bromopyrimidine, often involves double condensation with elimination of water, alcohol, or hydrogen halide between amino and carboxylic acid, acid chloride or condensation of amino to CN groups or to polarized double bonds . The synthesis of 2,5-disubstituted pyrimidines has been reported by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids .Molecular Structure Analysis
The molecular structure of 4-Benzyl-6-bromopyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Wissenschaftliche Forschungsanwendungen
Pyrimidin-Synthese
Pyrimidine sind wichtige Bestandteile vieler biologischer Moleküle, einschließlich DNA, RNA und ATP . Die Verbindung “4-Benzyl-6-brompyrimidin” kann bei der Synthese verschiedener Pyrimidinderivate verwendet werden . Zum Beispiel kann sie in oxidative Annulationen mit Anilinen, Arylketonen und DMSO involviert sein . Sie kann auch an einer ZnCl2-katalysierten Dreikomponenten-Kupplungsreaktion teilnehmen .
Entwicklung von Antituberkulosemitteln
Pyrimidinderivate, einschließlich “this compound”, wurden als potenzielle Antituberkulosemittel erkannt . Einige Beispiele dieser Verbindungen zeigen signifikante Aktivität gegen multiresistente Tuberkulose (MDR-TB) und umfassend resistente Tuberkulose (XDR-TB) .
Regioselektive Synthese neuer Pyrimidinderivate
“this compound” kann bei der regioselektiven Synthese neuer Pyrimidinderivate verwendet werden . Dieser Prozess beinhaltet einen nukleophilen Angriff auf Pyrimidine unter Verwendung von N-Methylpiperazin .
Synthese von 4-Arylchinolinen und 4-Arylpyrimidinen
Die Verbindung kann in einer oxidativen Annulation mit Anilinen, Arylketonen und DMSO verwendet werden, um 4-Arylchinoline zu liefern . Die Aktivierung von Acetophenon-Formamid-Konjugaten ermöglicht die Synthese von 4-Arylpyrimidinen .
Synthese von 4,5-disubstituierten Pyrimidinderivaten
“this compound” kann in einer ZnCl2-katalysierten Dreikomponenten-Kupplungsreaktion verwendet werden, um verschiedene 4,5-disubstituierte Pyrimidinderivate zu synthetisieren .
Synthese von vielfältig funktionalisierten Pyrimidinen
Die Verbindung kann in einer kupferkatalysierten Cyclisierung von Ketonen mit Nitrilen verwendet werden, um vielfältig funktionalisierte Pyrimidine zu synthetisieren .
Wirkmechanismus
Target of Action
The primary target of 4-Benzyl-6-bromopyrimidine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 4-Benzyl-6-bromopyrimidine . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the reaction conditions and the nature of the organoboron reagent used .
Result of Action
The molecular and cellular effects of 4-Benzyl-6-bromopyrimidine’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, it contributes to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Benzyl-6-bromopyrimidine are influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and the presence of other reactants . The compound’s action can also be affected by the specific properties of the organoboron reagent used .
Biochemische Analyse
Biochemical Properties
4-Benzyl-6-bromopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where 4-Benzyl-6-bromopyrimidine acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects . Additionally, 4-Benzyl-6-bromopyrimidine has been shown to interact with certain proteins involved in cell signaling pathways, affecting their activity and function.
Cellular Effects
4-Benzyl-6-bromopyrimidine influences various types of cells and cellular processes. In particular, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in inflammatory cells, 4-Benzyl-6-bromopyrimidine inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition results in reduced inflammation and pain. Furthermore, 4-Benzyl-6-bromopyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Benzyl-6-bromopyrimidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, 4-Benzyl-6-bromopyrimidine inhibits the enzyme cyclooxygenase-2 (COX-2) by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators. Additionally, 4-Benzyl-6-bromopyrimidine can bind to transcription factors, altering their activity and leading to changes in gene expression. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-6-bromopyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Benzyl-6-bromopyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4-Benzyl-6-bromopyrimidine has been observed to result in sustained inhibition of inflammatory responses in in vitro and in vivo studies, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 4-Benzyl-6-bromopyrimidine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects have also been noted, where a minimum concentration of 4-Benzyl-6-bromopyrimidine is required to achieve significant inhibition of COX-2 activity.
Metabolic Pathways
4-Benzyl-6-bromopyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of certain metabolites. For example, inhibition of COX-2 by 4-Benzyl-6-bromopyrimidine leads to decreased production of prostaglandins, which are important mediators of inflammation and pain.
Transport and Distribution
Within cells and tissues, 4-Benzyl-6-bromopyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 4-Benzyl-6-bromopyrimidine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Benzyl-6-bromopyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 4-Benzyl-6-bromopyrimidine may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Its localization within the cell can also affect its stability and degradation, influencing its overall efficacy.
Eigenschaften
IUPAC Name |
4-benzyl-6-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXUFOGIDHGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)
![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)
